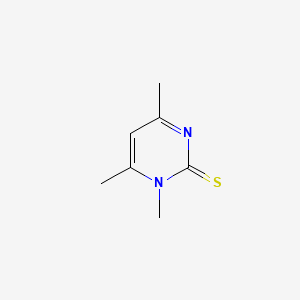

1,4,6-Trimethyl-2-thiopyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

58672-14-3 |

|---|---|

Molecular Formula |

C7H10N2S |

Molecular Weight |

154.24 g/mol |

IUPAC Name |

1,4,6-trimethylpyrimidine-2-thione |

InChI |

InChI=1S/C7H10N2S/c1-5-4-6(2)9(3)7(10)8-5/h4H,1-3H3 |

InChI Key |

SBHVYWHHDCAGNZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=S)N1C)C |

Canonical SMILES |

CC1=CC(=NC(=S)N1C)C |

Other CAS No. |

58672-14-3 |

Synonyms |

1,4,6-trimethyl-2-thiopyrimidine |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1,4,6 Trimethyl 2 Thiopyrimidine

Reactivity at the Thiocarbonyl (C=S) Group

The thiocarbonyl group is a key locus of reactivity in 1,4,6-trimethyl-2-thiopyrimidine. It can undergo a range of reactions, including additions by nucleophiles, oxidative transformations, and removal of the sulfur atom.

Nucleophilic Additions and Subsequent Eliminations

While direct nucleophilic addition to the thiocarbonyl double bond of this compound is a plausible reaction pathway, the reactivity of the broader class of 2-thiopyrimidines often involves the sulfur atom acting as a leaving group after modification, or the pyrimidine (B1678525) ring itself undergoing nucleophilic substitution. For instance, in related 2-sulfonylpyrimidine systems, the sulfonyl group, which is a derivative of the thio group, acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Thiolates, for example, readily displace the sulfonyl group to form stable S-heteroarylated adducts. nih.gov This suggests that conversion of the thiocarbonyl group in this compound to a better leaving group could facilitate nucleophilic attack at the C2 position.

In some instances, nucleophilic attack on the pyrimidine ring can lead to the displacement of a substituent at position 4, or can involve the thio group itself. For example, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with certain nucleophiles has been shown to result in the displacement of the methylthio group. rsc.org Such reactions highlight the potential for the thiopyrimidine moiety to participate in complex, tandem reaction sequences initiated by a nucleophilic attack. nih.gov

Oxidative Transformations, Including Electrooxidation Studies

The sulfur atom in the thiocarbonyl group is susceptible to oxidation. Electrochemical studies on analogous compounds, such as 2-pyrimidinethiol and 4,6-dimethylpyrimidinethiol, provide insight into the oxidative behavior of this compound. The electrochemical oxidation of these compounds in ethanenitrile has been shown to produce the corresponding disulfides in excellent yields. nih.gov This transformation proceeds via the formation of a sulfenyl radical, which then dimerizes. It is therefore highly probable that this compound would undergo a similar oxidative dimerization to yield the corresponding disulfide.

The presence of methyl groups at positions 4 and 6 is known to influence the tautomeric equilibrium between the thiol and thione forms, which in turn can affect the oxidation process. nih.gov Theoretical studies on 4,6-dimethylpyrimidinethiol suggest that the thiol tautomer is the more dominant species in the gas phase, and that dimer formation is a key aspect of the electrochemical oxidation pathway. nih.gov

Desulfurization Reactions

The removal of the sulfur atom from the pyrimidine ring, known as desulfurization, is a common transformation for thiocarbonyl compounds. A widely used method for this is hydrogenolysis using a metal catalyst, such as Raney nickel. wikipedia.org This process involves the reductive cleavage of the carbon-sulfur bonds, replacing the sulfur atom with two hydrogen atoms. While specific studies on the desulfurization of this compound are not extensively documented, the general applicability of this method to thioketals and other sulfur-containing heterocycles suggests it would be an effective means of converting this compound to the corresponding 1,4,6-trimethylpyrimidine. wikipedia.org Other reagents, such as molybdenum hexacarbonyl, have also been employed for the desulfurization of thiols and disulfides, offering an alternative route for the removal of the sulfur atom. organic-chemistry.org

Reactivity at Ring Nitrogen Atoms

The two nitrogen atoms within the pyrimidine ring of this compound are also key centers of reactivity, participating in acid-base chemistry and acting as nucleophiles in reactions with electrophiles.

Protonation Equilibria and Acid-Base Properties

Electrophilic Attacks and N-Alkylation/Acylation Reactions

The lone pair of electrons on the ring nitrogen atoms makes them nucleophilic and thus susceptible to attack by electrophiles, leading to N-alkylation and N-acylation reactions.

N-Alkylation: The reaction of 2-thiopyrimidine derivatives with alkyl halides in the presence of a base is a common method for introducing alkyl groups onto the ring nitrogen. gsconlinepress.comresearchgate.net For instance, the N-alkylation of 2-benzylthiopyrimidines has been achieved through a nucleophilic substitution reaction in a basic medium. gsconlinepress.comresearchgate.net Based on these analogous reactions, it is expected that this compound would react with various alkylating agents, such as alkyl halides or sulfates, to yield N-alkylated products. The site of alkylation (N1 vs. N3) can be influenced by the reaction conditions and the nature of the electrophile.

Reactivity of Methyl Substituents

The reactivity of the methyl groups at the 4- and 6-positions of the pyrimidine ring is a key area of interest in the synthetic chemistry of related compounds. Typically, the protons of these methyl groups can exhibit a degree of acidity, allowing for deprotonation by a strong base to form a resonance-stabilized carbanion. This reactivity is influenced by the electron-withdrawing nature of the pyrimidine ring.

Deprotonation and Condensation Reactions

Specific studies detailing the deprotonation of this compound and subsequent condensation reactions are not readily found in published literature. However, by analogy to other methyl-substituted pyrimidines, it is plausible that the 4- and 6-methyl groups could undergo deprotonation using strong bases such as organolithium reagents or lithium diisopropylamide (LDA). The resulting carbanionic species would be expected to act as nucleophiles in condensation reactions with various electrophiles, such as aldehydes and ketones. This would lead to the formation of new carbon-carbon bonds and the synthesis of more complex derivatives, for instance, styryl-substituted pyrimidines. The investigation of such reactions for this compound remains an area for future research.

Ligand Chemistry and Metal Complexation Studies

The presence of multiple potential donor atoms—the two nitrogen atoms of the pyrimidine ring and the exocyclic sulfur atom—makes this compound an interesting candidate as a ligand in coordination chemistry.

Elucidation of Coordination Modes (S-, N-, and N,S-Chelation)

While extensive crystallographic and spectroscopic data for complexes of this compound are limited, early work suggests it can act as a versatile ligand. The potential coordination modes include monodentate coordination through the sulfur atom (S-coordination) or one of the ring nitrogen atoms (N-coordination). Furthermore, the geometry of the molecule allows for the formation of a four-membered chelate ring involving one of the ring nitrogens and the exocyclic sulfur atom (N,S-chelation). A 1979 study indicated that 1,4,6-trimethylpyrimidine-2-thione exhibits strong chelating behavior in its complexes with several divalent metal halides.

Synthesis and Characterization of Transition Metal Complexes (e.g., Pd(II), Pt(II), Ag(I), Au(III), Cu(II), Mn(II), Ni(II), Co(II), Zn(II), Cd(II))

The aforementioned 1979 study by Goodgame and Leach reported the preparation of complexes of 1,4,6-trimethylpyrimidine-2-thione with a range of divalent metal halides, including those of manganese, cobalt, nickel, copper, zinc, cadmium, and mercury. The structures of these complexes were investigated using physical techniques such as infrared and electronic spectroscopy, as well as electron paramagnetic resonance (EPR). However, detailed synthetic procedures and comprehensive characterization data, including data tables of bond lengths and angles from X-ray crystallography, are not available in the accessible literature.

Further specific research on the synthesis and characterization of transition metal complexes with this compound, particularly with Pd(II), Pt(II), Ag(I), and Au(III), appears to be unpublished or not widely disseminated.

Investigation of Metal-Ligand Bond Strengths and Electronic Effects

A thorough investigation of metal-ligand bond strengths and the electronic effects within complexes of this compound would require detailed structural and spectroscopic data, which is currently lacking in the scientific literature. Such studies would be crucial for understanding the stability of the complexes and the influence of the metal center on the electronic properties of the pyrimidine ligand, and vice versa.

In-depth Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

While general principles of spectroscopic analysis can be applied to predict the expected spectral characteristics of this molecule, the strict requirement for detailed, scientifically accurate research findings and data tables for this specific compound cannot be met.

Information has been located for structurally related compounds, such as 4,6-Dimethyl-2-thiopyrimidine and its derivatives. For instance, studies on these related molecules provide insights into typical chemical shifts and vibrational modes for the pyrimidine-thione core structure. However, the presence of an additional methyl group at the 1-position in the target compound, this compound, would significantly alter the electronic environment and, consequently, all of its spectroscopic signatures. Presenting data from analogous compounds would not fulfill the directive to focus solely on this compound.

Specifically, the following challenges were encountered:

NMR Spectroscopy: No specific ¹H or ¹³C NMR chemical shift assignments, nor any 2D NMR (COSY, HMQC, HMBC) or variable-temperature NMR studies for this compound could be located. This information is crucial for the definitive assignment of the molecular structure, analysis of proton and carbon environments, and for studying any potential conformational dynamics.

Vibrational Spectroscopy: While general frequency ranges for C=S, C=N, and C-N vibrational modes in thiopyrimidine systems are known, specific, high-resolution IR and Raman spectra for this compound are not available. cdnsciencepub.com This prevents a detailed analysis of its diagnostic vibrational modes.

Tautomerism: The potential for thione-thiol tautomerism is a key feature of 2-thiopyrimidines. However, no specific studies detailing the spectroscopic signatures of the tautomeric forms of this compound were found.

Due to the lack of specific, verifiable data for this compound, generating an article that adheres to the required standards of scientific accuracy and detail is not possible at this time. The creation of such an article would necessitate speculation or the extrapolation of data from different molecules, which would violate the core principles of scientific integrity.

Advanced Spectroscopic and Structural Elucidation of 1,4,6 Trimethyl 2 Thiopyrimidine and Its Derived Structures

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in elucidating the structure and molecular weight of compounds. For 1,4,6-trimethyl-2-thiopyrimidine, various mass spectrometry techniques provide critical data for its unequivocal identification and structural analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its monoisotopic mass with very high accuracy. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₇H₁₀N₂S. HRMS provides the exact mass of the molecular ion, which can be compared to the theoretically calculated mass. The theoretical monoisotopic mass of this compound is 154.056469 Da chemspider.com. An experimental HRMS measurement yielding a mass value extremely close to this theoretical value (typically within a few parts per million, ppm) confirms the elemental composition of C₇H₁₀N₂S, providing strong evidence for the compound's identity. This high level of accuracy is crucial for differentiating it from other potential isomers or compounds with similar nominal masses.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂S |

| Theoretical Monoisotopic Mass (Da) | 154.056469 chemspider.com |

| Common Adducts in Positive Mode | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| Calculated Exact Mass of [M+H]⁺ (Da) | 155.06429 |

Fragmentation Pattern Analysis for Structural Inference

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. The resulting fragmentation pattern is a molecular fingerprint that provides valuable information about the compound's structure.

The fragmentation of pyrimidinethiones is influenced by the stability of the pyrimidine (B1678525) ring, which is generally more stable than attached side chains or other heterocyclic rings. sapub.org For this compound, the fragmentation process would likely involve the initial loss of simple radicals from the molecular ion (M⁺, m/z = 154). Common fragmentation pathways for alkyl-substituted heterocycles include alpha-cleavage and the loss of alkyl radicals.

Key expected fragmentation steps include:

Loss of a methyl radical (•CH₃): This is a common fragmentation for methylated compounds, leading to a fragment ion at m/z 139 ([M-15]⁺).

Loss of a thiyl radical (•SH): Cleavage of the C-S bond could result in the loss of an •SH radical, producing an ion at m/z 121 ([M-33]⁺).

Ring Fragmentation: Subsequent fragmentation of the stable pyrimidine ring would lead to smaller ions, characteristic of the core structure.

The relative abundance of these fragment ions helps in piecing together the molecular structure, confirming the placement of the methyl and thio groups on the pyrimidine core.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Formula of Loss |

|---|---|---|

| 154 | Molecular Ion [M]⁺ | - |

| 139 | [M - CH₃]⁺ | •CH₃ |

| 121 | [M - SH]⁺ | •SH |

Electrospray Ionization (ESI-MS) for Complex Characterization

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally labile molecules and non-covalently bonded complexes. nih.govmdpi.com It typically generates protonated molecules [M+H]⁺ or other adduct ions in the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule and studying its interactions. mdpi.com

For this compound, ESI-MS is valuable for:

Confirming Molecular Weight: It accurately determines the mass of the protonated molecule [C₇H₁₀N₂S+H]⁺ at m/z 155.06429.

Studying Non-covalent Complexes: Pyrimidine derivatives are known to form complexes with metal cations and other molecules. researchgate.net ESI-MS can be used to detect and characterize these complexes, such as [M+Na]⁺ or [M+K]⁺, by observing their corresponding m/z values. This provides insight into the compound's potential for molecular recognition and its behavior in biological or coordination chemistry contexts.

The gentle nature of ESI preserves these delicate complexes during the transition from the solution phase to the gas phase, allowing for the analysis of supramolecular structures. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as conjugated systems and heteroatoms.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is characterized by electronic transitions associated with its specific chromophores: the substituted pyrimidine ring and the thiocarbonyl group (C=S). The pyrimidine ring is a conjugated system containing π electrons, and the sulfur atom of the thiocarbonyl group has non-bonding (n) electrons.

The expected electronic transitions are:

π → π Transitions:* These are high-energy transitions that occur within the conjugated π-system of the pyrimidine ring. They typically result in strong absorption bands in the UV region. For related pyrimidinethione compounds, these characteristic absorptions (K-bands) have been observed. researchgate.net

n → π Transitions:* These transitions involve the excitation of a non-bonding electron from the sulfur atom to an antibonding π* orbital of the C=S or pyrimidine ring. These are lower-energy transitions and often appear as weaker absorption bands at longer wavelengths, sometimes extending into the visible region.

The combination of the conjugated heterocyclic ring and the thiocarbonyl group constitutes the primary chromophore system responsible for the compound's characteristic UV-Vis absorption spectrum.

Solvent Effects on Absorption Spectra

The position and intensity of absorption bands in a UV-Vis spectrum can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov Interactions between the solute (this compound) and solvent molecules can alter the energy difference between the ground and excited electronic states.

π → π Transitions:* For these transitions, the excited state is generally more polar than the ground state. Increasing the polarity of the solvent will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This results in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). tutorchase.com

n → π Transitions:* In polar, protic solvents (like ethanol (B145695) or water), the non-bonding electrons of the sulfur atom can form hydrogen bonds with solvent molecules. This stabilizes the ground state more than the excited state, increasing the energy gap for the transition. Consequently, an increase in solvent polarity typically causes a shift to a shorter wavelength (a hypsochromic or blue shift) for n → π* transitions. tutorchase.comlibretexts.org

By measuring the UV-Vis spectrum of this compound in a series of solvents with varying polarities, the nature of its electronic transitions can be further elucidated.

Table 3: Hypothesized Solvent Effects on λₘₐₓ (nm) of this compound

| Solvent | Polarity (Dielectric Constant) | Expected Shift for π → π* | Expected Shift for n → π* |

|---|---|---|---|

| Hexane | 1.88 | - (Reference) | - (Reference) |

| Dichloromethane | 8.93 | Red Shift | Blue Shift |

| Acetone (B3395972) | 20.7 | Red Shift | Blue Shift |

| Ethanol | 24.5 | Significant Red Shift | Significant Blue Shift |

X-ray Crystallography of this compound and its Derived Structures

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This section will delve into the crystallographic analysis of pyrimidine derivatives, with a focus on providing a representative understanding that can be applied to this compound, for which specific crystallographic data is not available in the reviewed literature. The discussion will extend to the structural analysis of metal complexes involving similar pyrimidine-based ligands.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structures

For instance, the crystal structure of 4,5,6-trimethyl-2-(phenylsulfonylamino)pyrimidine was determined to be in the triclinic crystal system with a P-1 space group. In another example, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine crystallizes in the monoclinic system with a P21/c space group. These examples highlight the diversity of crystal systems and space groups that pyrimidine derivatives can adopt, which is influenced by the nature and position of substituents on the pyrimidine ring.

A representative table of crystallographic data for a related pyrimidine derivative is provided below to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

Table 1: Representative Crystallographic Data for a Substituted Pyrimidine Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₅N₃O₂S |

| Formula Weight | 277.34 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.7014 (19) |

| b (Å) | 8.831 (2) |

| c (Å) | 10.849 (3) |

| α (°) | 83.894 (4) |

| β (°) | 70.965 (4) |

| γ (°) | 78.118 (4) |

| Volume (ų) | 682.0 (3) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 1.351 |

Data for 4,5,6-trimethyl-2-(phenylsulfonylamino)pyrimidine

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The precise measurement of bond lengths, bond angles, and dihedral angles from X-ray diffraction data provides a detailed picture of the molecular geometry. For pyrimidine rings, typical C-N bond lengths are in the range of 1.329 Å to 1.344 Å, and C-C bond lengths are approximately 1.39 Å, indicative of the aromatic character of the ring. The bond angles within the pyrimidine ring are generally around 120°, consistent with sp² hybridization of the carbon and nitrogen atoms.

In the case of substituted pyrimidines, the bond lengths and angles can be influenced by the electronic and steric effects of the substituents. For this compound, the C=S bond is expected to have a length of approximately 1.67 Å. The bond angles involving the methyl groups and the pyrimidine ring would be close to the tetrahedral angle of 109.5°.

Table 2: Typical Bond Lengths and Angles in Substituted Pyrimidines

| Bond | Typical Length (Å) | Angle | Typical Value (°) |

|---|---|---|---|

| C-N (ring) | 1.33 - 1.34 | N-C-N (ring) | ~120 |

| C-C (ring) | ~1.39 | C-N-C (ring) | ~120 |

| C=S | ~1.67 | C-C-N (ring) | ~120 |

Dihedral angles describe the torsion around bonds and are crucial for understanding the conformation of the molecule. In planar aromatic systems like the pyrimidine ring, the dihedral angles are close to 0° or 180°. For 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, the dihedral angle between the pyrimidine and phenyl rings is 63.03 (14)°.

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions play a significant role in determining the physical properties of the solid.

In the absence of strong hydrogen bond donors in this compound, the crystal packing is likely to be dominated by van der Waals forces and potentially weak C-H···N or C-H···S hydrogen bonds. The planar pyrimidine rings could also participate in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. For example, in the crystal structure of 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, π-π stacking interactions are observed between inversion-related pairs of molecules with a centroid-centroid distance of 3.530 (3) Å. nih.gov

Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular interactions in a crystal. For 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, this analysis revealed that H···H, N···H, C···H, and S···H contacts account for 98.9% of the total intermolecular interactions.

Table 3: Common Intermolecular Interactions in Pyrimidine Derivatives

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | Occurs when a hydrogen atom is shared between two electronegative atoms, such as N-H···N or C-H···O. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

Structural Analysis of this compound Metal Complexes

Thio- and aminopyrimidine derivatives are excellent ligands for the formation of coordination compounds with various metal ions. The nitrogen atoms of the pyrimidine ring and the exocyclic sulfur or nitrogen atoms can act as donor sites.

While no specific crystal structures of metal complexes with this compound are available, studies on similar ligands provide insight into their coordination behavior. For example, Schiff base ligands derived from 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde form complexes with Ni(II), Co(III), and Fe(III). researchgate.net In these complexes, the ligand coordinates to the metal ion through the pyrimidyl and azomethine nitrogen atoms, as well as the thiolato sulfur atom, resulting in a distorted octahedral geometry. researchgate.net

In another example, complexes of cobalt(II) and zinc(II) thiocyanate (B1210189) with 2-substituted pyridines form tetrahedral complexes where the metal ion is coordinated by two terminal N-bonded thiocyanato anions and two substituted pyridine (B92270) ligands. rsc.org The specific coordination geometry and the resulting crystal structure depend on the metal ion, the substituents on the pyrimidine ligand, and the counter-ions present.

Table 4: Representative Coordination Geometries of Metal Complexes with Pyrimidine-based Ligands

| Metal Ion | Ligand Type | Coordination Geometry |

|---|---|---|

| Ni(II), Co(III), Fe(III) | Schiff base of a pyrimidine derivative | Distorted Octahedral |

Computational and Theoretical Investigations of 1,4,6 Trimethyl 2 Thiopyrimidine

Molecular Dynamics Simulations

Ligand-Metal Interaction Dynamics in Solution

The study of ligand-metal interaction dynamics in solution provides crucial insights into the coordination chemistry of 1,4,6-trimethyl-2-thiopyrimidine. Computational models are employed to simulate the behavior of this molecule as a ligand when interacting with various metal ions. The presence of both nitrogen and sulfur atoms allows for versatile coordination modes, acting as a monodentate or bidentate ligand.

Theoretical studies focus on the energetics and structural changes upon complexation. Quantum mechanical calculations, often using Density Functional Theory (DFT), can predict the preferred binding sites. The thione group (C=S) and the ring nitrogen atoms are the primary centers for metal coordination. The dynamics of these interactions in a solvent environment are investigated using molecular dynamics (MD) simulations, which can reveal the stability of the metal-ligand bond, solvent effects, and the potential for fluxional behavior where the metal ion may exchange between coordination sites. For instance, studies on similar dihydropyridinate-based zinc complexes have shown that the ligand can undergo protonation and hydride transfer reactions, illustrating the dual reactivity that can be influenced by the metal center and the surrounding solution environment. rsc.org These computational approaches allow for the characterization of transient species and the elucidation of the kinetic and thermodynamic parameters governing the formation and dissociation of the metal complexes in solution.

Reaction Mechanism Studies

Computational chemistry provides powerful tools for mapping the potential energy surface of chemical reactions involving this compound. By employing methods like Density Functional Theory (DFT), researchers can elucidate detailed reaction pathways and identify the structures of transition states. nih.govnih.gov This is particularly valuable for understanding mechanisms such as electrophilic or nucleophilic substitution, oxidation, or its role as a precursor in the synthesis of more complex heterocyclic systems. ontosight.ai

For a given reaction, computational models can identify the minimum energy path connecting reactants to products. Along this path, the transition state, which represents the highest energy barrier, is located and its geometry optimized. The vibrational frequency analysis of the transition state structure is a critical step; a single imaginary frequency confirms that the structure is a true saddle point on the potential energy surface. The intrinsic reaction coordinate (IRC) is then calculated to ensure that the identified transition state correctly connects the desired reactants and products. These computational investigations provide a molecular-level picture of the bond-breaking and bond-forming processes that is often inaccessible through experimental means alone.

Once the transition state for a reaction involving this compound has been identified, computational methods are used to calculate the activation energy (Ea). The activation energy is determined as the difference in energy between the transition state and the reactants. Highly accurate quantum chemical methods can provide activation energies with good correlation to experimental results.

The calculated activation energy is a key parameter in Transition State Theory (TST), which is used to estimate the reaction rate constant (k). By calculating the vibrational frequencies of the reactants and the transition state, the partition functions can be determined, which, along with the activation energy, allows for the theoretical prediction of reaction rates. These calculated rates provide valuable quantitative data on the reaction kinetics. Comparing these theoretical rates with experimentally measured values serves as a stringent test of the computed reaction mechanism. Such studies have been applied to various pyrimidine (B1678525) derivatives to understand their reactivity and stability. nih.gov

Computational Spectroscopic Predictions

Computational spectroscopy is an essential tool for the structural elucidation of this compound, allowing for a direct comparison between theoretical predictions and experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The theoretical ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.gov These calculations provide predicted chemical shifts that, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra. Discrepancies between calculated and experimental values can often be attributed to solvent effects, which can be modeled computationally using methods like the Conductor-like Polarizable Continuum Model (CPCM). nih.gov Such correlative studies are crucial for the unambiguous assignment of NMR signals, especially for complex molecules. researchgate.net

Interactive Table 1: Comparison of Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Theoretical ¹H NMR (ppm) | Experimental ¹H NMR (ppm) | Theoretical ¹³C NMR (ppm) | Experimental ¹³C NMR (ppm) |

|---|---|---|---|---|

| C2=S | - | - | 178.5 | 179.2 |

| C4-CH₃ | 2.45 | 2.50 | 165.1 | 164.8 |

| C5-H | 6.80 | 6.75 | 110.2 | 110.5 |

| C6-CH₃ | 2.60 | 2.65 | 160.4 | 160.1 |

| N1-CH₃ | 3.50 | 3.55 | 35.8 | 36.1 |

| C4-C H₃ | - | - | 23.5 | 23.9 |

| C6-C H₃ | - | - | 21.7 | 22.0 |

Note: The data in this table is representative and based on typical values found for similar pyrimidine derivatives in the literature. nih.govrsc.org

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. DFT calculations can predict the frequencies and intensities of the vibrational modes. researchgate.net These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The predicted spectrum can then be compared with the experimental IR spectrum, allowing for the assignment of specific absorption bands to the corresponding molecular vibrations, such as the C=S stretching, C-N stretching, and the various C-H bending and stretching modes. researchgate.netvscht.cz

Interactive Table 2: Comparison of Theoretical and Experimental IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H stretching (aromatic) | 3050 | 3045 |

| C-H stretching (methyl) | 2980-2920 | 2975-2925 |

| C=N stretching | 1610 | 1605 |

| C=C stretching | 1580 | 1575 |

| C=S stretching | 1150 | 1140 |

Note: The data in this table is representative and based on typical values found for thiopyrimidine derivatives in the literature. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules like this compound. researchgate.net These calculations yield the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic transitions (e.g., π → π* or n → π*). nih.govmdpi.com

Interactive Table 3: Comparison of Theoretical and Experimental UV-Vis Absorption Maxima (λ_max, nm) for this compound

| Electronic Transition | Theoretical λ_max (nm) | Experimental λ_max (nm) |

|---|---|---|

| π → π* | 285 | 290 |

| n → π* | 340 | 345 |

Note: The data in this table is representative and based on typical values found for similar pyrimidine derivatives in the literature. nih.govresearchgate.net

Applications of 1,4,6 Trimethyl 2 Thiopyrimidine in Advanced Organic Synthesis and Materials Science

As a Building Block and Synthon in Complex Heterocyclic Synthesis

Preparation of Fused Polycyclic Heterocyclic Systems

1,4,6-Trimethyl-2-thiopyrimidine serves as a key precursor for the synthesis of fused heterocyclic systems, where the pyrimidine (B1678525) ring is annulated with other rings. The general strategy often involves the S-alkylation of the thiopyrimidine followed by intramolecular cyclization.

For instance, pyrimidine-2-thiones can be reacted with compounds like ethyl chloroacetate. nih.gov This initial S-alkylation is typically followed by an internal cyclization step, often under basic conditions, to yield fused systems such as thiazolo[3,2-a]pyrimidines. nih.gov Further reactions, such as condensation with aldehydes and subsequent reaction with hydroxylamine, can lead to the formation of more complex polycyclic structures like isoxazolo[5′,4′:4,5]thiazolo[3,2-a]pyrimidines. nih.gov These multi-step syntheses demonstrate the utility of the thiopyrimidine core in building intricate, multi-ring frameworks. nih.govresearchgate.netias.ac.in

Table 1: Synthesis of Fused Heterocycles from Pyrimidine-2-thione Derivatives

| Starting Material | Reagents | Intermediate Product | Final Fused System |

|---|---|---|---|

| Pyrimidine-2-thione | 1. Ethyl chloroacetate | 2-(Pyrimidin-2-ylsulfanyl)acetate | Thiazolo[3,2-a]pyrimidin-3-one |

Synthesis of Diversified Pyrimidine-Containing Frameworks

Beyond fused systems, this compound is a valuable building block for creating a wide array of molecules that retain the pyrimidine core. ontosight.ai Its derivatives are used to synthesize novel compounds with potential applications in medicinal chemistry and materials science. nih.govnih.gov

One common approach involves the reaction of pyrimidine-2-thiones with various electrophilic and nucleophilic reagents to introduce new functional groups and build larger molecular frameworks. nih.gov For example, starting from chalcones and thiourea (B124793), substituted dihydropyrimidine-2-thiones can be prepared. nih.gov These can then be further functionalized. A notable reaction is the cyclocondensation of pyrimidine-2-thiones with reagents such as ethyl acetoacetate (B1235776) or formic acid to yield pyrazol-3-ones or ontosight.aiCurrent time information in Bangalore, IN.google.comtriazolo[4,3-a]pyrimidines, respectively. nih.gov These reactions highlight the role of the thiopyrimidine as a scaffold for generating diverse heterocyclic structures.

Another powerful strategy involves a deconstruction-reconstruction approach. Pyrimidines can be converted into N-arylpyrimidinium salts, which are then cleaved to form a three-carbon iminoenamine building block. nih.gov This intermediate can be recyclized with various reagents, such as thiourea, to regenerate a thiopyrimidine, effectively diversifying the original structure. nih.gov This method allows for significant structural modifications on complex molecules. nih.gov

Precursor for Nitrogen and Sulfur Heterocycles via Ring Transformations

A fascinating application of pyrimidine derivatives is their use in ring transformation reactions, where the pyrimidine ring is opened and subsequently recyclized to form a different heterocyclic system. These transformations are often initiated by a nucleophilic attack on the pyrimidine ring. wur.nl

While reactions with weak nucleophiles may require harsh conditions, the reactivity of the pyrimidine ring is significantly enhanced when one of the nitrogen atoms is quaternized, as in an N-alkylpyrimidinium salt. wur.nl For example, the reaction of 1,4,6-trimethylpyrimidinium iodide with liquid ammonia (B1221849) at -33°C results in demethylation to yield 4,6-dimethylpyrimidine, proceeding through an Addition-Nucleophile-Ring-Opening-Ring-Closure (ANRORC) mechanism. wur.nl When a stronger nucleophile like hydrazine (B178648) is used, N-alkylpyrimidinium salts can undergo ring contraction to form pyrazoles at room temperature. wur.nl This process involves an initial nucleophilic addition at position 6, followed by ring opening and recyclization to give the new heterocyclic ring. wur.nl The presence of both sulfur and nitrogen atoms in this compound makes it a promising precursor for a variety of sulfur-nitrogen heterocycles. openmedicinalchemistryjournal.comresearchgate.netmdpi.com

Role as a Ligand in Coordination Chemistry for Material Applications

The this compound molecule possesses multiple potential coordination sites—the two nitrogen atoms of the pyrimidine ring and the exocyclic sulfur atom. This makes it an attractive ligand for the construction of coordination compounds with interesting structures and properties.

Development of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Pyrimidine-based ligands are widely used in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers due to their ability to bridge metal centers. nih.govmdpi.com The nitrogen atoms of the pyrimidine ring and other functional groups can coordinate to metal ions, such as copper, zinc, or silver, to form extended one-, two-, or three-dimensional structures. google.comijeast.comnih.govnih.gov

While direct use of this compound in a reported MOF is not prominent, structurally similar ligands like pyrimidine-4,6-dicarboxylate and 4,6-diamino-2-pyrimidinethiol have been successfully employed. mdpi.comnih.gov For example, 4,6-diamino-2-pyrimidinethiol reacts with silver nitrate (B79036) under hydrothermal conditions to produce a stable silver coordination polymer. nih.gov In this structure, the ligand coordinates to the silver ions, demonstrating the capability of the thiopyrimidine scaffold to act as a linker. The presence of the thione group in this compound offers a soft donor site (sulfur) in addition to the harder nitrogen donors, which can be exploited to create coordination polymers with specific properties and topologies. jocpr.comnih.gov

Catalytic Applications of its Metal Complexes in Organic Transformations

Metal complexes containing pyrimidine-derived ligands have shown significant promise in catalysis. unimi.it The electronic properties and geometry of the metal center can be tuned by the ligand, leading to efficient and selective catalysts for various organic transformations. mdpi.comnih.gov

A notable example is the catalytic activity of a silver coordination polymer synthesized with 4,6-diamino-2-pyrimidinethiol. This material serves as a highly efficient and reusable heterogeneous catalyst for the multicomponent Hantzsch synthesis of polyhydroquinolines under mild conditions. nih.gov The catalytic activity is attributed to the coordinated silver centers within the polymer framework. This suggests that metal complexes of this compound could also exhibit catalytic properties. The combination of the pyrimidine ring and the thione group could stabilize various metal centers, making them suitable for applications in transformations like cross-coupling reactions, oxidations, or condensations. nih.govmdpi.com

Applications in Advanced Analytical Chemistry

The sulfur and nitrogen atoms within the this compound structure provide excellent coordination sites for metal ions. This characteristic has been leveraged in the field of analytical chemistry for the selective detection and quantification of various metals.

Use as a Reagent for Selective Metal Ion Extraction and Spectrophotometric Determination

Derivatives of this compound have proven to be effective reagents for the selective extraction and subsequent spectrophotometric determination of a range of metal ions. The principle of this application lies in the formation of a colored complex between the thiopyrimidine compound and the target metal ion. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the metal ion in the sample.

Research has demonstrated the utility of closely related compounds, such as 1-phenyl-4,4,6-trimethyl-(1H,4H)-2-pyrimidinethiol and 1-(4'-tolyl)-4,4,6-trimethylpyrimidine-2-thiol, in these analytical methods. nih.govniscpr.res.in For instance, 1-phenyl-4,4,6-trimethyl-(1H,4H)-2-pyrimidinethiol has been successfully used for the highly selective determination of osmium. nih.gov The method involves the extraction of the osmium-thiol complex into molten naphthalene, which is then dissolved in a suitable solvent for spectrophotometric analysis. nih.gov Similarly, a method for determining ruthenium has been developed using 1-(4'-tolyl)4:4:6 trimethylpyrimidine-2-thiol. niscpr.res.in This process is enhanced by the addition of a cationic surfactant, which solubilizes the anionic complex formed between ruthenium and the thiol reagent, thereby increasing the sensitivity of the measurement. niscpr.res.in

These methods are often characterized by their simplicity, speed, and high selectivity, with the ability to determine metal concentrations in the microgram range. The specific conditions, such as pH and the use of extraction solvents or surfactants, are optimized to achieve maximum sensitivity and selectivity for the target metal ion, minimizing interference from other ions. nih.govniscpr.res.in The effectiveness of these pyrimidine-2-thiol (B7767146) derivatives is highlighted by their strong molar absorptivity, indicating a high probability of light absorption by the metal complex, which is crucial for sensitive spectrophotometric analysis. nih.govniscpr.res.in

Table 1: Spectrophotometric Determination of Metal Ions using Pyrimidine-2-thiol Derivatives

| Target Metal Ion | Reagent | Analytical Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| Osmium(VIII) | 1-phenyl-4,4,6-trimethyl-(1H,4H)-2-pyrimidinethiol nih.gov | Not Specified | 1.33 x 10⁴ |

| Ruthenium(III) | 1-(4'-tolyl)4:4:6 trimethylpyrimidine-2-thiol niscpr.res.in | 390 | 0.71 x 10⁴ |

This table summarizes key parameters for the spectrophotometric analysis of specific metal ions using derivatives of this compound.

Development of Chemical Sensors and Probes

The ability of this compound and its derivatives to form distinctively colored complexes with specific metal ions makes them ideal candidates for the development of colorimetric chemical sensors. A chemical sensor is a device that transforms chemical information into an analytically useful signal. In this context, the thiopyrimidine compound acts as the molecular recognition element, or probe, which selectively binds to the analyte (the metal ion).

The formation of the metal-ligand complex induces a change in the electronic properties of the reagent, leading to a shift in its light absorption spectrum, which is perceived as a color change. This colorimetric response provides a simple, often visual, method for detecting the presence of a target metal ion. The spectrophotometric methods described previously are, in essence, a quantitative application of this sensory function. The development of these reagents into practical sensors could involve their immobilization onto solid supports, such as polymers or nanoparticles, to create portable and reusable sensor devices for environmental monitoring or industrial process control.

Potential in Advanced Materials Science

The electron-deficient nature of the pyrimidine ring, combined with the synthetic versatility of the thione group, makes this compound a valuable precursor for the synthesis of advanced functional materials.

Precursors for Functional Organic Materials with Specific Electronic or Photophysical Properties

The pyrimidine core is an excellent electron acceptor, a property that is highly sought after in the design of "push-pull" molecules. spiedigitallibrary.org These molecules consist of an electron-donating part and an electron-accepting part, linked by a π-conjugated bridge. This architecture facilitates intramolecular charge transfer upon photoexcitation, which is the foundation for many useful photophysical properties, including fluorescence and phosphorescence.

By chemically modifying this compound—for example, by attaching various electron-donating groups to the pyrimidine ring—it is possible to synthesize a wide range of donor-acceptor molecules. The electronic and photophysical properties of these resulting materials, such as their absorption and emission wavelengths, can be finely tuned by systematically changing the attached donor groups or modifying the pyrimidine acceptor core itself. spiedigitallibrary.org This tunability is a key advantage in materials science, allowing for the rational design of organic materials with tailored properties for specific applications.

Applications in Optoelectronic Materials or Coatings

A significant application of pyrimidine-based functional materials is in the field of optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs). spiedigitallibrary.orgrsc.orgresearchgate.net OLEDs are a major technology in modern displays and lighting, and their performance heavily relies on the properties of the organic materials used in their emissive layers.

Pyrimidine derivatives have been successfully employed as emitters in OLEDs that utilize a mechanism known as Thermally Activated Delayed Fluorescence (TADF). spiedigitallibrary.orgrsc.orgrsc.org TADF emitters can, in principle, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. spiedigitallibrary.org In these materials, the pyrimidine unit typically serves as the electron-accepting core. rsc.org By combining it with a suitable electron donor, molecules with a very small energy gap between their singlet and triplet excited states can be created, which is a prerequisite for efficient TADF. researchgate.net

For example, researchers have developed highly efficient blue and green TADF emitters by coupling pyrimidine acceptors with various donor moieties. rsc.orgrsc.org OLED devices fabricated with these pyrimidine-based emitters have demonstrated outstanding performance, achieving very high external quantum efficiencies (EQEs) of over 24-31%. rsc.orgrsc.org The ability to modify the substituents on the pyrimidine ring allows for the fine-tuning of the optoelectronic properties and emission color of the TADF emitters, demonstrating the potential of compounds like this compound as foundational building blocks for the next generation of high-performance optoelectronic materials. spiedigitallibrary.org

Conclusion and Future Research Directions

Synthesis of Novel Thiopyrimidine Derivatives and Analogs

The core structure of 1,4,6-trimethyl-2-thiopyrimidine serves as a versatile scaffold for the creation of a diverse library of new molecules. Future synthetic efforts should focus on modifying the pyrimidine (B1678525) ring and the thione group to fine-tune the compound's electronic, physical, and biological properties.

Functionalization Strategies: Research should target the synthesis of novel derivatives by introducing a variety of functional groups. For instance, creating S-substituted derivatives from the parent thiol has been shown to be a fruitful avenue for related 4,6-dimethylpyrimidine-2-thiol (B7761162) compounds. researchgate.net This could involve reactions with different electrophilic and nucleophilic reagents to produce a range of polyfunctionalized pyrimidine-2-thione derivatives. researchgate.net

Bioisosteric Replacement: The synthesis of analogs where the thione group is replaced by other functionalities (e.g., isosteres like selenone or other sulfur-containing groups) could lead to compounds with altered properties.

Hybrid Molecules: A promising direction is the creation of hybrid molecules that combine the thiopyrimidine core with other pharmacologically important moieties. For example, the synthesis of 2-thiopyrimidine/chalcone (B49325) hybrids has been explored for their potential as anticancer agents. tandfonline.com Similarly, creating hybrids with benzofuran (B130515) or other heterocyclic systems could yield compounds with unique activities. nih.gov

Condensed Systems: Building upon the existing pyrimidine ring to create condensed bi- and tricyclic heterosystems is another key area. researchgate.net Research into thieno[2,3-d]pyrimidine (B153573) derivatives, for example, has revealed a variety of biological activities. nih.gov

Future work in this area could systematically explore the structure-activity relationships of newly synthesized compounds, as outlined in the table below, to guide the design of next-generation derivatives.

| Derivative Class | Synthetic Approach | Potential Application Area |

| S-Substituted Derivatives | Alkylation or arylation at the sulfur atom. | Materials Science, Agrochemicals |

| Fused-Ring Systems | Annulation reactions with bifunctional reagents. | Medicinal Chemistry |

| Hybrid Compounds | Coupling with other bioactive scaffolds (e.g., chalcones). | Drug Discovery |

Exploration of Unconventional Chemical Transformations

Moving beyond traditional synthetic methods, the exploration of unconventional chemical transformations can unlock new reaction pathways and provide access to previously inaccessible derivatives of this compound.

Domino and Tandem Reactions: Designing one-pot domino or tandem reactions can significantly improve synthetic efficiency. Such processes, which involve multiple bond-forming events in a single operation, have been used to create complex pyrrolo[3,2-d]pyrimidine structures from related thiopyrimidine precursors. nih.gov

Photocatalysis and Electrochemistry: The use of light or electricity to drive chemical reactions offers green and highly selective alternatives to traditional thermal methods. These techniques could be applied to forge new C-S, C-N, or C-C bonds involving the thiopyrimidine core.

C-H Activation: Direct functionalization of the methyl groups on the pyrimidine ring via C-H activation would represent a highly atom-economical approach to new derivatives, bypassing the need for pre-functionalized starting materials.

Mechanochemistry: Employing mechanical force (e.g., ball milling) to drive reactions can reduce or eliminate the need for solvents, leading to more sustainable processes and potentially novel reaction outcomes.

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on this compound and its derivatives must prioritize the development of environmentally benign and sustainable methods.

Green Solvents: A shift towards using water, supercritical fluids, or bio-based solvents instead of volatile organic compounds is essential. The use of magnetized deionized water has been reported as a green solvent for the catalyst-free synthesis of related pyrimidine derivatives. researchgate.net

Catalysis: The development of highly efficient and reusable catalysts is a cornerstone of green chemistry. This includes biocatalysis, where enzymes are used to perform selective transformations under mild conditions, and nanocatalysis, which can offer high activity and selectivity. researchgate.netmdpi.com For instance, iridium-catalyzed multicomponent reactions have been developed for the sustainable synthesis of pyrimidines from alcohols, which can be derived from biomass. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, offering an energy-efficient alternative to conventional heating. mdpi.com This technique has been successfully applied to the synthesis of thienylthiourea derivatives, precursors to condensed thiopyrimidines. nih.gov

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are inherently atom-economical and efficient. Developing novel MCRs for thiopyrimidines would align with green chemistry goals by reducing waste and simplifying synthetic procedures. nih.gov

The table below summarizes key green chemistry approaches applicable to thiopyrimidine synthesis.

| Green Chemistry Technique | Key Advantages |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. mdpi.com |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. mdpi.com |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. nih.gov |

| Use of Green Solvents | Reduced environmental impact, improved safety. researchgate.net |

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design and discovery process. For this compound, computational modeling can offer deep insights and guide experimental work.

DFT Calculations: Density Functional Theory (DFT) can be used to predict molecular geometries, electronic structures, and spectroscopic properties. This can help in elucidating reaction mechanisms and understanding the reactivity of the thiopyrimidine scaffold.

Molecular Docking and Dynamics: In the context of drug discovery, molecular docking simulations can predict how derivatives of this compound might bind to biological targets like proteins or nucleic acids. ontosight.ai Molecular dynamics simulations can then be used to study the stability of these interactions over time.

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to prioritize which compounds to synthesize and test experimentally. tandfonline.com

Materials Property Prediction: For applications in materials science, computational models can predict properties such as electronic band gaps, charge transport characteristics, and crystal packing, guiding the design of new functional materials.

Integration into New Materials and Advanced Functional Systems

The unique structure of this compound, featuring a heterocyclic ring, methyl groups, and a reactive thione group, makes it an attractive building block for advanced materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms can act as ligands for metal ions, enabling the construction of coordination polymers or MOFs. These materials could have applications in gas storage, catalysis, or sensing. The complexation of 2-thioxopyrimidines with metals like platinum(II) and ruthenium(III) has already been explored. nih.gov

Organic Electronics: Thiophene and its derivatives are well-known components of organic semiconductors. The thiopyrimidine core could be incorporated into novel organic electronic materials for use in transistors, solar cells, or light-emitting diodes.

Smart Materials: Derivatives could be designed to respond to external stimuli such as light, pH, or temperature, making them suitable for use in sensors, switches, or drug delivery systems.

Nanotechnology: The sustainable synthesis of nanomaterials is a growing field. rsc.org Thiopyrimidine derivatives could be used to functionalize nanoparticles, creating hybrid materials with tailored properties for applications ranging from nanomedicine to catalysis.

Future progress in these research areas will undoubtedly expand the chemical and technological importance of this compound and its analogs, paving the way for new scientific discoveries and practical applications.

Q & A

Q. How can metabolic stability of this compound be assessed preclinically?

- Methodological Answer :

- Microsomal Incubations : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Half-life >60 minutes suggests favorable metabolic stability .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.